Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
Description
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is an organic compound characterized by a seven-membered 1,4-diazepane ring substituted with a methyl group at the 4-position and a methyl ester moiety linked via a propanoate chain. Its molecular weight is 200.28 g/mol, and it is classified as an irritant, warranting careful handling in laboratory settings .
Properties
IUPAC Name |
methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-5-3-6-12(9-8-11)7-4-10(13)14-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKOKUVXLJPXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination is a widely used method for introducing alkyl groups onto nitrogen atoms of heterocycles such as diazepanes. This method involves the reaction of the diazepane amine with an aldehyde or ketone followed by reduction of the intermediate imine or iminium ion.
- The 1,4-diazepane or its N-methylated derivative is reacted with an aldehyde (e.g., methyl 3-formylpropanoate or related aldehydes) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
- A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) is added to reduce the imine intermediate to the corresponding amine.
- The reaction is typically carried out in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature overnight.
- The product is purified by preparative high-performance liquid chromatography (prep HPLC) under basic conditions.
This method allows for selective N-alkylation and has been demonstrated in the synthesis of various diazepane derivatives, including methyl-substituted diazepanes with ester side chains.
Esterification and Amidation Routes
Another approach involves the formation of the propanoate ester through esterification or amide coupling reactions:
- Starting from 4-methyl-1,4-diazepane, the propanoate moiety can be introduced by coupling with methyl 3-bromopropanoate or methyl 3-chloropropanoate under nucleophilic substitution conditions.
- Alternatively, amidation reactions can be employed where the diazepane nitrogen is coupled with 3-(methoxycarbonyl)propanoic acid derivatives using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of bases like DIPEA in DMF.
- The reaction proceeds under mild conditions at room temperature and is monitored by LC-MS.
- The Boc-protected diazepane intermediates are often used to improve solubility and reactivity, followed by deprotection to yield the free amine for further functionalization.
Catalytic Hydrogenation and Reduction
In some synthetic sequences, catalytic hydrogenation is employed for the reduction of intermediates or deprotection steps:
- Palladium on carbon (Pd/C) catalysts are used under hydrogen atmosphere or with hydrogen transfer reagents such as ammonium formate.
- This method is effective for removing protecting groups or reducing imines formed during reductive amination steps.
- Reaction conditions include solvents like methanol, ethanol, or ethyl acetate, with temperatures ranging from 0°C to room temperature.
- After hydrogenation, the reaction mixture is worked up by extraction and concentration under reduced pressure to isolate the desired compound.
Representative Data Table: Reaction Conditions and Yields
Detailed Research Findings and Notes
- The reductive amination method provides a straightforward and efficient route to N-substituted diazepanes, including methyl substitutions and ester side chains, with good yields and selectivity.
- Use of sodium triacetoxyborohydride as a mild reducing agent avoids over-reduction and side reactions.
- Boc protection of the diazepane nitrogen improves the handling and reaction efficiency during amide coupling steps.
- Catalytic hydrogenation using Pd/C is versatile for both deprotection and reduction steps, with flexibility in solvent choice and catalyst loading.
- The choice of solvent and temperature is critical to optimize yield and purity; polar aprotic solvents like DMF facilitate amide coupling, while alcohol solvents are preferred for hydrogenation.
- Chromatographic purification (prep HPLC) under basic conditions ensures high purity of the final product.
These methods have been validated in the synthesis of related diazepane derivatives used as intermediates in pharmaceutical compounds such as suvorexant, indicating their robustness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is primarily researched for its potential as a pharmaceutical compound. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for drug development.
Drug Development
The compound has been studied as a potential lead in the development of selective inhibitors for various biological pathways. For instance, it has been implicated in the design of Jak1 selective inhibitors, which are crucial in treating inflammatory diseases and certain cancers . The ability to modify the compound's structure can yield derivatives with enhanced efficacy and selectivity.
| Application | Description |
|---|---|
| Jak1 Inhibitors | Compounds derived from this compound show promise in inhibiting Jak1, a key player in inflammatory signaling pathways. |
Proteomics Research
Another significant application of this compound is in proteomics research. It serves as a tool for studying protein interactions and functions due to its ability to act as a chemical probe.
Chemical Synthesis
This compound is also significant in synthetic organic chemistry. It can be utilized as an intermediate in the synthesis of more complex molecules.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that may include alkylation and diazepane ring formation, showcasing its versatility as a building block for more complex structures.
| Synthesis Method | Steps Involved |
|---|---|
| Alkylation | Initial alkylation followed by diazepane formation to yield the final product. |
Case Study 1: Jak1 Inhibitor Development
A study published in 2018 highlighted the synthesis of various derivatives of this compound aimed at enhancing Jak1 inhibition. The results indicated that specific modifications improved selectivity and potency against Jak1, demonstrating the compound's utility in drug design .
Case Study 2: Proteomics Application
In another study focused on proteomics, researchers employed this compound as a probe to elucidate the interaction networks of proteins involved in cancer progression. The findings provided valuable insights into potential therapeutic targets and biomarkers for cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(4-Methyl-1,4-diazepan-1-yl)propanoic Acid
- Key Difference : Replaces the methyl ester group with a carboxylic acid.
- Implications: The carboxylic acid derivative likely exhibits higher polarity and lower lipophilicity compared to the ester, affecting solubility and membrane permeability. Potential for salt formation (e.g., sodium or hydrochloride salts) could enhance bioavailability in pharmaceutical formulations .
- Applications : May serve as a metabolite or hydrolysis product of the ester under physiological conditions .
1-[(3-Nitrophenyl)methyl]-1,4-diazepane
- Key Difference: Substitutes the propanoate ester with a 3-nitrobenzyl group.
- The aromatic nitro group could confer fluorescence or photochemical activity, expanding utility in materials science or imaging .
Functional Analogs
4-Methyl-1,4-diazepane (Parent Compound)
- Key Difference: Lacks the propanoate ester side chain.
- Implications :
Comparative Data Table
| Property | This compound | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic Acid | 1-[(3-Nitrophenyl)methyl]-1,4-diazepane |
|---|---|---|---|
| Molecular Weight (g/mol) | 200.28 | ~186.25 (estimated) | Not reported |
| Functional Group | Methyl ester | Carboxylic acid | 3-Nitrobenzyl |
| Hazard Class | Irritant | Not reported | Not reported |
| Commercial Availability | Discontinued (as of 2025) | Research-grade (PubChem) | Discontinued |
| Potential Applications | Drug intermediate, ligand design | Metabolite studies, salt formulations | Photochemical materials |
Research Findings and Limitations
- Hydrolysis Stability: The ester group in this compound may undergo hydrolysis under acidic or alkaline conditions, converting it to the propanoic acid derivative . This property necessitates stability studies for pharmaceutical use.
- Biological Activity : While direct pharmacological data are absent, the diazepane scaffold is associated with CNS activity (e.g., anxiolytics or muscle relaxants), suggesting possible therapeutic relevance .
Biological Activity
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is an organic compound classified within the diazepane family, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is C10H20N2O2, with a molecular weight of 200.28 g/mol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, primarily due to its potential biological activities and applications in proteomics research.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes, acting as a ligand that modulates their activity. This interaction can lead to conformational changes in target molecules, influencing their function and downstream signaling pathways. The precise molecular targets remain to be fully elucidated but are crucial for understanding the compound's therapeutic potential.
Research Applications
This compound has been utilized in various scientific research applications:
- Chemistry : Serves as a building block for synthesizing complex organic molecules and as a reagent in chemical reactions.
- Biology : Employed in studies of enzyme mechanisms and protein-ligand interactions.
- Medicine : Investigated for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Case Studies
- Inhibition of Protein Interactions : A study highlighted the compound's role in inhibiting the PRMT5-PBM interaction, which is essential for certain cancer cell lines lacking MTAP (methylthioadenosine phosphorylase). The compound demonstrated an IC50 value indicating effective inhibition at low concentrations .
- Neuroprotective Effects : Research into related diazepane compounds has shown potential neuroprotective effects through modulation of signaling pathways involved in cell survival and differentiation. Such findings suggest that this compound may exhibit similar properties .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential inhibitor of protein interactions; used in proteomics research |
| (4-Methyl-1,4-diazepan-1-yl)acetic acid | Structure | Similar structure; explored for different biological activities |
| 1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide | Structure | More complex structure; potential for diverse biological applications |
Q & A
Q. Table 1: Yield Optimization Under Varying Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC | DMF | 70 | 75 |
| None | Ethanol | 60 | 40 |
| K₂CO₃ | Acetone | 80 | 65 |
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the diazepane ring (δ 2.5–3.5 ppm for N–CH₂– groups) and ester carbonyl (δ 170–175 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 215.3 for a related diazepane derivative ).
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) assess purity, with UV detection at 254 nm.
Basic: How should researchers ensure the compound's stability during storage and experimental use?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products.
- Handling : Use anhydrous solvents in experiments to avoid ester hydrolysis, as emphasized in safety protocols for similar propanoate esters .
Advanced: What in vitro or in vivo models are suitable for evaluating its biological activity, and what contradictory findings might arise?
Methodological Answer:
- In Vitro Models :
- Muscle Relaxation Assays : Isolated uterine tissue (rat/human) to test smooth muscle inhibition, analogous to thalidomide analogs .
- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors).
- In Vivo Models : Rodent models for pharmacokinetic profiling (e.g., bioavailability via oral vs. intravenous administration).
- Contradictions : Discrepancies in efficacy may arise from differences in tissue specificity or metabolite interference. Replicate studies using standardized protocols and orthogonal assays (e.g., calcium imaging vs. contractility measurements).
Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications enhancing its pharmacological profile?
Methodological Answer:
- Core Modifications :
- Replace the methyl group on the diazepane ring with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding.
- Substitute the ester group with amides or carboxylic acids to alter metabolic stability.
- Assay Design : Test analogs in parallel using high-throughput screening (HTS) for IC₅₀ comparisons. For example, thalidomide analogs with nitro/amino substitutions showed divergent potency .
Advanced: What computational methods aid in elucidating the compound's mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in homology-modeled receptors (e.g., 5-HT₃ receptors).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformers.
- QM/MM Calculations : Evaluate electronic interactions (e.g., charge transfer) between the diazepane nitrogen and receptor residues.
Advanced: How should researchers address discrepancies in reported biological data across studies?
Methodological Answer:
- Root-Cause Analysis :
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., degradation products).
- Model Variability : Compare results across species (e.g., rat vs. human tissue) or cell lines (primary vs. immortalized).
- Statistical Approaches : Apply multivariate ANOVA to isolate confounding variables (e.g., incubation time, solvent effects).
- Cross-Validation : Use orthogonal techniques (e.g., Western blotting alongside activity assays) to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
